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Application Notes and Protocols for Tagmentation-Based Ancestry and Barcode Sequencing
(TABS)

This document provides a comprehensive, step-by-step guide for performing Tagmentation-
Based Ancestry and Barcode Sequencing (TABS) library preparation. Tailored for researchers,
scientists, and professionals in drug development, this guide details the experimental protocols,
guantitative data, and quality control checkpoints necessary for generating high-quality
sequencing libraries.

Introduction

Tagmentation is a highly efficient method for next-generation sequencing (NGS) library
preparation that combines DNA fragmentation and adapter ligation into a single enzymatic
reaction.[1][2][3] This process utilizes a hyperactive Tn5 transposase to simultaneously cleave
DNA and insert sequencing adapters, streamlining the library preparation workflow.[4][5] TABS
builds upon this technology, offering a robust and scalable solution for various genomic
applications. The benefits of this approach include low sample input requirements, reduced
hands-on time, and the generation of libraries with uniform and consistent insert sizes.[6] This
protocol outlines a standard procedure for TABS library preparation, suitable for a range of
DNA inputs.

Experimental Workflow Overview
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The TABS library preparation workflow consists of several key stages: initial DNA quality
control, tagmentation, post-tagmentation cleanup, PCR amplification for library enrichment and

indexing, and final library purification and quality assessment. Each step is critical for the
success of the sequencing experiment.
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Figure 1: TABS Library Preparation Workflow.
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Pre-Library Preparation: DNA Quality Control

Ensuring the quality of the starting genomic DNA (gDNA) is paramount for successful library
preparation.

Protocol:

e Quantification: Accurately quantify the gDNA concentration using a fluorometric method,
such as a Qubit dsDNA BR Assay.[7] Avoid using UV absorbance methods like NanoDrop for
guantification as they can be less accurate due to the presence of RNA or other
contaminants.[8]

o Purity Assessment: Assess DNA purity by measuring the A260/A280 and A260/A230 ratios
using a spectrophotometer. A 260/280 ratio of 1.8—-2.0 is indicative of pure DNA.[8] The
260/230 ratio should ideally be between 2.0 and 2.2 to ensure the absence of organic
contaminants.[8]

« Integrity Check: For optimal results, assess the integrity of the gDNA on a 1% agarose gel or
using an automated electrophoresis system like the Agilent TapeStation. High molecular
weight, intact gDNA will appear as a tight band.

Step-by-Step Library Preparation Protocol

This protocol is optimized for a starting input of 100-500 ng of high-quality gDNA.

Tagmentation Reaction

This step fragments the gDNA and ligates partial adapter sequences in a single reaction.[7]

Table 1: Tagmentation Reaction Setup
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Component Volume per Sample
Tagmentation Buffer (TB1) 11 pL
Bead-Linked Transposomes (BLT) 11 pL
gDNA (normalized to 100-500 ng) 2-30 uL
Nuclease-free Water to 30 L
Total Volume 52 uL

Protocol:

Thaw Tagmentation Buffer (TB1) and Bead-Linked Transposomes (BLT) at room
temperature.[9]

¢ In a 96-well PCR plate, combine the normalized gDNA and nuclease-free water to a final

volume of 30 pL.[9]

e Prepare a tagmentation master mix by combining TB1 and BLT. Vortex the master mix
thoroughly to ensure the beads are fully resuspended.[9]

e Add 22 pL of the tagmentation master mix to each sample well.
» Pipette the reaction mixture up and down 10 times to mix thoroughly.

e Seal the plate and incubate in a thermocycler with the following program: 55°C for 15
minutes, then hold at 10°C.[9]

Post-Tagmentation Cleanup

This step stops the tagmentation reaction and washes the tagmented DNA, which is now
bound to the beads.

Table 2: Post-Tagmentation Reagents
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Reagent Purpose

Tagment Stop Buffer (TSB) To quench the tagmentation reaction.

Tagment Wash Buffer (TWB) To wash the bead-bound DNA fragments.
Protocol:

e Once the thermocycler reaches 10°C, immediately proceed to the cleanup.

e Place the PCR plate on a magnetic stand and wait until the liquid is clear (approximately 3
minutes).

o Carefully remove and discard the supernatant.

» Remove the plate from the magnetic stand and add 100 pL of Tagment Wash Buffer (TWB)
to each well. Gently pipette to resuspend the beads.

o Place the plate back on the magnetic stand and wait for the solution to clear.
e Remove and discard the supernatant.

¢ Repeat the wash with TWB one more time for a total of two washes.

PCR Amplification

This step uses a limited-cycle PCR to add index sequences for multiplexing and to amplify the
library.[7]

Table 3: PCR Amplification Reaction Setup
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Component Volume per Sample
Enhanced PCR Mix (EPM) 40 pL

Index 1 (i7) Primer 5uL

Index 2 (i5) Primer 5puL

Tagmented DNA (on beads)

from previous step

Total Volume

50 pL

Protocol:

» To the washed beads from the previous step, add the Enhanced PCR Mix (EPM) and the

respective Index 1 and Index 2 primers.

o Gently pipette to mix and resuspend the beads.

o Seal the plate and perform PCR using the following cycling conditions:

Table 4: PCR Cycling Conditions

Step Temperature Time Cycles

Lid Temperature 100°C

Initial Denaturation 98°C 45 seconds 1

Denaturation 98°C 10 seconds \multirow{3{H5-12}
Annealing 60°C 30 seconds

Extension 68°C 30 seconds

Final Extension 68°C 1 minute 1

Hold 10°C Indefinite 1

*The number of PCR cycles should be optimized based on the amount of input DNA. For 100-

500 ng of input, 5 cycles are generally sufficient. Lower DNA input may require more cycles.[9]
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Post-PCR Library Cleanup

This final cleanup step removes PCR reagents and size-selects the library fragments. Magnetic
beads (e.g., AMPure XP) are commonly used for this purpose.

Protocol:
o Centrifuge the PCR plate to collect the contents at the bottom of the wells.

e Place the plate on a magnetic stand and carefully transfer the supernatant (the amplified
library) to a new 96-well plate.

o Perform a double-sided size selection using magnetic beads to remove small and large
fragments and narrow the library size distribution. A typical protocol involves using different
ratios of beads to sample volume to selectively bind and elute fragments of the desired size
range.[10]

Elute the final, purified library in a low-salt buffer (e.g., 10 mM Tris-HCI, pH 8.5).

Final Library Quality Control

The quality of the final library is a critical determinant of sequencing success.
Protocol:

 Library Size Distribution: Analyze the size distribution of the final library using an automated
electrophoresis system such as the Agilent Bioanalyzer or TapeStation. A successful library
should show a broad distribution of fragments, typically with an average size between 400
and 1200 bp.[2]

» Library Concentration: Quantify the final library concentration using a fluorometric method
(e.g., Qubit dsDNA HS Assay) for accuracy.

e Molarity Calculation: Calculate the molarity of the library using the average fragment size
(from the Bioanalyzer/TapeStation) and the concentration (from the Qubit). This is essential
for accurate pooling and loading onto the sequencer.

Table 5: Quality Control Metrics for Final TABS Library
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QC Metric Method Expected Result Troubleshooting

Short libraries (<400
bp): May indicate too
little input DNA. Re-
quantify input DNA
and consider
) ) Bioanalyzer/TapeStati  Average size 400- increasing the
Library Size

on 1200 bp amount.[2] Long
libraries (>1200 bp):
May indicate too much
input DNA or the

presence of inhibitors.

[2]

Low yield: Possible
issues with PCR
amplification or bead
] ] ] cleanup steps. Verify
Library Yield Qubit >10-15 nM ) )
the integrity of PCR
reagents and ensure

proper bead handling.
[2]

Prominent adapter-
dimer peak: Indicates
inefficient ligation or

) Bioanalyzer/TapeStati Minimal peak at ~120-  amplification.

Adapter Dimers o
on 150 bp Optimize bead

cleanup steps to
remove small

fragments.

Signaling Pathway Analysis with TABS Data

TABS can be applied to various genomic analyses, including the study of signaling pathways
by identifying genetic variations or epigenetic modifications within pathway-associated genes.
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For instance, analyzing mutations in the MAPK/ERK pathway can provide insights into cancer
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Figure 2: Simplified MAPK/ERK Signaling Pathway.
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By generating whole-genome or targeted sequencing data, TABS can be used to identify single
nucleotide polymorphisms (SNPs), insertions, deletions, or copy number variations in genes
such as RAS and RAF, which are frequently mutated in various cancers. This information is
crucial for understanding disease mechanisms and developing targeted therapies.

Conclusion

This guide provides a detailed protocol for TABS library preparation, emphasizing key
guantitative parameters and critical quality control checkpoints. By following these steps,
researchers can reliably generate high-quality libraries for a wide range of NGS applications,
from whole-genome sequencing to targeted genomic analyses. Adherence to best practices in
DNA quantification, careful execution of the enzymatic and cleanup steps, and thorough final
library validation are essential for achieving optimal sequencing results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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